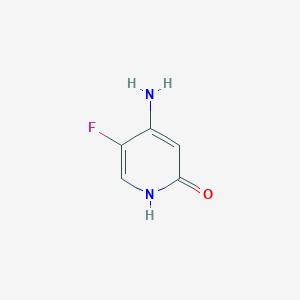

4-Amino-5-fluoropyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWQVERSCXJERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300548 | |

| Record name | 4-Amino-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105252-98-0 | |

| Record name | 4-Amino-5-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Fluoropyridin 2 1h One

Fluorination Strategies for Pyridine (B92270) N-Oxides and Amino Pyridines

Pyridine N-oxides are valuable precursors for the synthesis of fluoropyridines. nih.govrsc.org Direct fluorination of a pyridine N-oxide can be achieved to produce meta-fluorinated pyridines, a reaction that is otherwise challenging. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This approach has also been successfully applied for radiofluorination with fluorine-18. nih.govrsc.org

Another strategy involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgacs.org These salts, formed under mild, metal-free conditions, are effective precursors for the synthesis of 2-fluoropyridines through nucleophilic fluorination. acs.orgacs.org This method is highly regioselective, with fluorination occurring exclusively at the 2-position. acs.org

The Balz-Schiemann reaction of aminopyridines is a classical method for introducing fluorine. nii.ac.jp This involves the diazotization of an aminopyridine in the presence of tetrafluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding fluoropyridine. nii.ac.jp

Nucleophilic Aromatic Substitution in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of fluoropyridines. nih.govwikipedia.org The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluoropyridines being much more reactive than their chloro- or bromo- counterparts. nih.gov This enhanced reactivity allows SNAr reactions to proceed under milder conditions. nih.gov

The nitro group can also serve as a good leaving group in nucleophilic aromatic substitution on the pyridine ring. mdpi.comresearchgate.net For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.comresearchgate.net This demonstrates that a nitropyridine pathway can be a viable strategy for synthesizing fluoropyridines. mdpi.comresearchgate.net

A direct synthesis of 4-amino-5-fluoropyrimidines has been developed using potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides in a cyclocondensation reaction. nih.govresearchgate.net This method proceeds under mild conditions and tolerates a variety of functional groups, providing a straightforward route to these fluorinated heterocycles. nih.govresearchgate.net

Data Tables

Table 1: Multi-component Synthesis of Pyrano[3,2-c]pyridones rsc.orgnih.gov

| Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Product | Yield (%) |

| Aromatic Aldehyde 1 | Compound 2 | Compound 3 | Pyrano[3,2-c]pyridone 4a-l | 75-98 |

Table 2: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides acs.org

| Pyridine N-Oxide | Product | Yield (%) |

| 2-Phenylpyridine N-oxide | 2-Fluoro-5-phenylpyridine | 84 |

| 3-Substituted Pyridine N-oxides | 2-Fluoro-5-substituted pyridines | Good |

| Ethyl picolinate (B1231196) N-oxide | 2-Fluoro-6-ethoxycarbonylpyridine | 25 |

Palladium-Catalyzed Amination Sequences for Fluoropyridines

Palladium-catalyzed C-N cross-coupling reactions represent a cornerstone in the synthesis of amino-heterocycles, including fluoropyridines. The selective introduction of amine functionalities onto the pyridine ring is crucial for building complex molecular architectures. For substrates like fluoropyridines, these methods offer a powerful tool for regioselective amination.

The amination of halo-fluoropyridines, such as 2-fluoro-4-iodopyridine, demonstrates the high selectivity that can be achieved with palladium catalysis. researchgate.net The significant difference in reactivity between the C-I and C-F bonds allows for the selective substitution at the 4-position, leaving the fluorine atom intact. This strategy is vital for synthesizing precursors to compounds like 4-Amino-5-fluoropyridin-2(1H)-one. The choice of ligand for the palladium catalyst is critical; ligands such as Josiphos have been shown to be highly effective in the amination of chloropyridines, facilitating the reaction with a range of benzylamines. researchgate.net Similarly, ligands like tBuBippyPhos have demonstrated high activity and selectivity for the amination of N-(hetero)aryl halides. researchgate.net

The general approach involves the coupling of a di-halogenated fluoropyridine with an amine source in the presence of a palladium catalyst and a base. The reaction can be performed with various amine nucleophiles, including primary and secondary amines, and even ammonia (B1221849) equivalents using ammonium (B1175870) salts. nih.gov The use of ammonium sulfate, for instance, has been shown to effectively form primary anilines from aryl chlorides and bromides. nih.gov These methodologies provide a versatile platform for the synthesis of complex aminofluoropyridines.

Table 1: Examples of Palladium-Catalyzed Amination Conditions for Halopyridines This table is representative of general conditions and may require optimization for specific substrates.

| Component | Example | Purpose / Comment | Source |

| Substrate | 2-Fluoro-4-iodopyridine | Aryl halide precursor | researchgate.net |

| Amine Source | Aromatic amines, Benzylamines, Ammonium sulfate | Introduces the amino group | researchgate.netnih.gov |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Palladium source | nih.gov |

| Ligand | Josiphos, tBuBippyPhos, AdBippyPhos | Stabilizes catalyst, enhances reactivity and selectivity | researchgate.netnih.gov |

| Base | NaOtBu, K₃PO₄ | Activates the amine and neutralizes HX byproduct | researchgate.net |

| Solvent | Dioxane, Toluene | Provides reaction medium | nih.gov |

| Temperature | Room Temperature to >100 °C | Reaction rate control | researchgate.net |

Reaction Optimization and Yield Enhancement

The efficient synthesis of this compound and its analogs relies heavily on the optimization of reaction conditions to maximize yield and purity. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.

For related heterocyclic systems, such as 4-amino-pyridazin-3(2H)-ones, synthetic strategies involve the displacement of a nitro group with an appropriate amine. core.ac.uk Optimization of this step might involve refluxing the mixture for a specific duration to ensure complete conversion. core.ac.uk In the synthesis of a close analog, 4-amino-5-methyl-1H-pyridin-2(1H)-one, a significant improvement in yield and process efficiency was achieved by replacing sodium hydroxide (B78521) with potassium hydroxide (KOH) in methanol. google.com This change prevented the formation of a methyl ether byproduct and allowed for a high-purity product without the need for chromatography. google.com The reaction was further optimized by performing it in an autoclave at elevated temperatures (160-200 °C), which reduced reaction times. google.com

Table 2: Strategies for Reaction Optimization and Yield Enhancement

| Parameter | Optimization Strategy | Effect | Source |

| Reagent | Using KOH instead of NaOH | Avoids byproduct formation, improves purity | google.com |

| Catalyst | Screening different catalysts (e.g., platinum on carbon) | Improves hydrogenation efficiency and selectivity | google.com |

| Solvent | Switching from organic solvent (MeOH) to water | Can improve yield and reaction rate | nih.gov |

| Additives | Using hydrochloride salts of nucleophiles | Can eliminate the need for an external base | nih.gov |

| Temperature | Increasing temperature in a sealed vessel (autoclave) | Reduces reaction time significantly | google.com |

| Pressure | Optimizing hydrogen pressure during hydrogenation | Ensures complete and efficient reduction | google.com |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the pyridinone core, and the electron-withdrawing fluorine atom. This combination allows for a range of chemical transformations and derivatizations.

Amination Reactions of Pyridinones

While this compound is already an aminated pyridinone, understanding the methods to introduce amino groups to the core pyridinone structure is fundamental in heterocyclic chemistry. Several strategies exist for the amination of pyridines and pyridinones.

One general and efficient method for the 2-amination of pyridines proceeds through the corresponding pyridine N-oxide. acs.org The N-oxide is activated with an agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine (e.g., tert-butylamine), followed by deprotection to yield the 2-aminopyridine (B139424) with high regioselectivity. acs.org Another approach involves the conversion of a pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing functional groups. nih.gov More recently, an oxidative amination process has been developed to synthesize pyridones directly from cyclopentenones in a one-pot reaction, showcasing a streamlined approach to forming the pyridone core itself. chemrxiv.orgchemrxiv.org

Halogenation and Interhalogen Reactions

The reaction of aminopyridines with halogens and interhalogens can lead to a variety of products, including charge-transfer adducts and halogenated derivatives. Studies on 4-aminopyridine (B3432731) (4-AP) provide a model for the expected reactivity of this compound.

The reaction of 4-AP with interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr) highlights the nucleophilic character of the pyridine nitrogen. acs.org These reactions can lead to the formation of charge-transfer complexes or ionic species. acs.org Direct halogenation is also possible. The reaction of 4-AP with bromine (Br₂) can result in protonation of the pyridine ring, followed by a complex bromination-dimerization process. acs.org Interhalogens are generally more reactive than their parent halogens (except for F₂), which is attributed to the weaker A-X bond. libretexts.orgkngac.ac.in Potent fluorinating agents like chlorine trifluoride (ClF₃) and bromine trifluoride (BrF₃) are known to react violently and can be used to introduce additional fluorine atoms onto aromatic rings, though such reactions would require careful control given the existing functionality of the target molecule. kngac.ac.invpscience.org The presence of the deactivating pyridinone ring and the existing fluorine atom in this compound would influence the regioselectivity of any further electrophilic halogenation.

Formation of Charge-Transfer Complexes and Ionic Species

The pyridine nitrogen atom in aminopyridines can act as a Lewis base, reacting with Lewis acids like halogens and interhalogens to form stable adducts. The reaction of 4-aminopyridine (4-AP) with iodine monochloride (ICl) in a 1:1 ratio yields both a direct charge-transfer complex, [4-NH₂-1λ⁴-C₅H₄N-1-ICl], and an ionic species, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻]. acs.org In the ionic product, an iodonium (B1229267) ion (I⁺) is bridged between two 4-AP molecules. acs.org

The reaction with iodine monobromide (IBr) exclusively forms the ionic species, while the reaction with iodine (I₂) also produces an analogous bridged cation with a polyiodide counter-ion. acs.org In contrast, reacting 4-AP with bromine (Br₂) leads to the immediate protonation of the pyridine nitrogen to form [4-NH₂-1λ⁴-C₅H₄N-1-H⁺][Br⁻]. acs.orgjyu.fi These findings suggest that this compound, with its available nitrogen lone pair, has the potential to form similar charge-transfer complexes and ionic salts upon reaction with various halogens and interhalogens.

Derivatization for Structure-Activity Relationship Studies

Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR), where systematic modification of a lead compound is performed to optimize its biological activity. This compound is a versatile scaffold for such studies. The goal of derivatization is often to alter properties like polarity, volatility, and receptor binding affinity by replacing active hydrogens on functional groups (amine, amide) or by adding new substituents. sigmaaldrich.com

Common derivatization reactions applicable to this scaffold include:

N-Acylation/Alkylation: The primary amino group at the C4 position can be readily acylated or alkylated to introduce a wide variety of substituents. This is a common strategy in SAR studies of amino-heterocycles like 4-aminoquinolines and 4-aminopyrimidines. nih.govyoutube.com

N1-Substitution: The proton on the pyridinone nitrogen (N1) can be replaced with alkyl or aryl groups, which can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

Modification of the Pyridine Ring: While challenging, further substitution on the carbon backbone or displacement of the fluorine atom via nucleophilic aromatic substitution could generate novel analogs.

Pre-column derivatization techniques used in analytical chemistry, such as those employing o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), demonstrate the ease with which amino groups can be chemically modified to produce derivatives with new properties, such as fluorescence, for detection. nih.govlibretexts.org These same reactions can be applied on a preparative scale to generate libraries of compounds for biological screening and SAR elucidation. nih.govresearchgate.net

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . While the synthesis and potential applications of this and related fluorinated pyridinones have been noted in contexts such as the development of antitumor agents, detailed quantum chemical analyses appear to be limited or not publicly available.

Consequently, specific data regarding its Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (HOMO-LUMO) analysis, molecular stability, reactivity descriptors, and conformational analysis are not sufficiently documented to construct a detailed scientific article as outlined.

General methodologies for these types of analyses are well-established in computational chemistry. For instance, DFT is a standard method for optimizing molecular geometry and calculating vibrational frequencies. google.com NBO analysis provides insights into charge transfer and bonding interactions, while MEP maps are used to predict sites for electrophilic and nucleophilic attack. nih.gov HOMO-LUMO energy gaps are widely used to characterize chemical reactivity and stability. However, the application of these specific computational methods to this compound has not been detailed in the accessible research.

While studies on related fluorinated pyrimidines and other heterocyclic compounds exist, providing a basis for how such analyses could be conducted, direct extrapolation of their results to this compound would be speculative and scientifically unsound. The precise influence of the fluorine atom and the specific arrangement of functional groups on the pyridinone ring necessitate a dedicated computational study.

Until such research is published, a comprehensive article on the computational and theoretical investigations of this compound cannot be accurately generated.

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Fluoropyridin 2 1h One

Advanced Computational Methodologies in Pyridinone Research

The study of pyridinone derivatives, including 4-Amino-5-fluoropyridin-2(1H)-one, is significantly enhanced by the application of advanced computational methodologies. These theoretical approaches provide deep insights into the molecular structure, reactivity, and electronic properties that are often challenging to determine through experimental means alone. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods are pivotal in this field. researchgate.netmdpi.com

Computational research on pyridinone scaffolds often involves a variety of sophisticated techniques. For instance, DFT is widely used for geometry optimization to predict the most stable three-dimensional structure of the molecule. mdpi.com Furthermore, these calculations can elucidate the electronic characteristics of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net

Molecular electrostatic potential (MEP) mapping is another powerful computational tool. It illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is particularly valuable in predicting how the molecule might interact with biological targets. researchgate.net While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous substituted pyridinones and other heterocyclic systems provide a clear framework for how this compound would be theoretically investigated. nih.govacs.org

Systematic computational studies on related heterocyclic compounds, such as aminopurines, have demonstrated how solvation models can be combined with DFT to understand the influence of different environments on tautomeric stability and substituent effects. nih.gov Such approaches are directly applicable to this compound to predict its behavior in biological systems.

Detailed Research Findings

For the specific compound, this compound, publicly available databases like PubChem provide a collection of computed properties. These properties are calculated using established computational chemistry software and methodologies, offering a foundational dataset for the molecule. nih.gov

Computed Properties for this compound

The following table summarizes key computed properties for this compound, as sourced from the PubChem database. These values are derived from computational models and provide a theoretical profile of the molecule's physicochemical characteristics.

| Property | Value | Source |

| Molecular Weight | 128.10 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 128.03859095 Da | PubChem |

| Monoisotopic Mass | 128.03859095 Da | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 207 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

| Table 1: Computed physicochemical properties of this compound. Data sourced from PubChem. nih.gov |

The application of more advanced computational methodologies, such as those used for other substituted pyridinones, would further elaborate on the electronic structure, potential tautomeric forms, and reactivity of this compound. For example, DFT calculations could provide insights into the stability of different tautomers and the impact of the fluorine and amino substituents on the pyridinone ring's aromaticity and electronic properties. nih.govnih.gov

Biological Activities and Pharmacological Potential of 4 Amino 5 Fluoropyridin 2 1h One Derivatives

Mechanisms of Biological Activity

Antibacterial and Antimicrobial Properties

Derivatives of the pyridinone core have shown significant promise as antibacterial agents. nih.gov One notable area of research involves the inhibition of peptide deformylase (PDF), a metalloenzyme that is crucial for bacterial growth but absent in mammalian cells, making it a selective target for new antibiotics. researchgate.net PDF inhibitors often feature a "chelator + peptidomimetic" scaffold, with compounds containing hydroxamic acid or N-formyl hydroxylamine (B1172632) showing significant antibacterial activity. researchgate.net

In a specific application of fluorinated pyridine (B92270) structures, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated. nih.gov These compounds demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov The unique mechanism of oxazolidinones involves inhibiting the initial stages of protein synthesis, which prevents cross-resistance with other classes of antibiotics. nih.gov Compound 7j from this series was particularly effective, showing an eight-fold stronger inhibitory effect than the clinical drug linezolid (B1675486) against certain strains. nih.gov Furthermore, these derivatives were found to inhibit biofilm formation, a key factor in persistent bacterial infections. nih.gov

| Compound | Target Organism | Activity (MIC, µg/mL) | Reference Drug (Linezolid) Activity (MIC, µg/mL) |

|---|---|---|---|

| Compound 7j | Gram-positive bacteria | 0.25 | 2.0 |

| General Series | Staphylococcus aureus, Streptococcus pneumoniae, etc. | 4-64 | Not specified for all |

Antitumor and Anticancer Activity

Pyridinone-containing molecules are recognized for their broad-spectrum antiproliferative activity against various human tumor cell lines. nih.gov The mechanisms of action often involve the targeted inhibition of key cellular components like protein tyrosine kinases, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH). nih.gov For example, certain pyridinone quinolinones have been developed as mutant-specific inhibitors of IDH1, a significant target in specific types of cancer. nih.gov

Derivatives of 5-fluorouracil (B62378), a compound structurally related to the pyridinone core, have also been investigated. nih.gov A study on UK-25 , a derivative of 5-fluorouracil, and UK-21 , a derivative of 5-fluorouridine (B13573), found that they suppressed tumor growth in mouse models without the common side effects of weight loss or decreased leukocyte counts. nih.gov These compounds are believed to exert their antitumor effects by converting to 5-FU and 5-FUR, respectively. nih.gov

Additionally, studies on imidazo[4,5-b]pyridines, which share a core pyridine ring, revealed selective and potent antiproliferative effects. Compound 10 (containing an unsubstituted amidino group) and compound 14 (containing a 2-imidazolinyl amidino group) showed strong, sub-micromolar activity against colon carcinoma cell lines. mdpi.com

| Compound | Cell Line | Activity (IC₅₀, µM) |

|---|---|---|

| Compound 10 | Colon Carcinoma | 0.4 |

| Compound 14 | Colon Carcinoma | 0.7 |

Antiviral Properties

The pyridinone scaffold has been successfully employed in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These derivatives have demonstrated high potency against both wild-type and drug-resistant strains of the virus. nih.gov Modifications at positions 3, 4, and 6 of the pyridinone ring are considered critical for their antiviral activity. nih.gov

Research has also extended to other viruses. A series of uridine (B1682114) glycoconjugates, which incorporate a 4-aminophenyl 1-thioglycoside linked to a uridine derivative, were synthesized and tested for activity against Hepatitis C virus (HCV) and Classical Swine Fever virus (CSFV). mdpi.com These compounds were designed as potential glycosyltransferase (GT) inhibitors and showed a significant ability to arrest viral replication in cell-culture assays. mdpi.com Other research into bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives showed moderate, selective activity against the respiratory syncytial virus (RSV). mdpi.com

Enzyme Inhibition Studies

The versatility of the pyridinone structure allows it to inhibit a range of enzymes implicated in various diseases.

Cathepsin B: This cysteine peptidase is involved in physiological processes but is also highly upregulated in pathological conditions like cancer and inflammation. nih.gov Its inhibition has been shown to reduce tumor cell motility and invasiveness. nih.gov Both endogenous proteins and synthetic small molecules have been developed as inhibitors, often containing an electrophilic group that reacts with the enzyme. nih.gov Interestingly, pyridoxal (B1214274) phosphate, a form of vitamin B6, has been shown to strongly inhibit Cathepsin B activity. nih.gov

PDE2A: Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes the second messengers cAMP and cGMP. nih.gov Its inhibition has been explored as a therapeutic strategy for neurological disorders. Pharmacological inhibition of PDE2A was found to correct behavioral and cognitive impairments in preclinical models of Autism Spectrum Disorder. nih.gov PF-05180999 is noted as a potent and selective PDE2A inhibitor.

P2X7 receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. nih.govguidetopharmacology.org Antagonists of this receptor are sought for treating inflammatory, immune, and neurological disorders. nih.govacs.org Research has led to the identification of potent 1,2-dihydropyridinone P2X7 inhibitors. nih.govacs.org Careful molecular modifications, including the addition of fluorine atoms to an associated aniline (B41778) ring, were crucial in developing these potent antagonists. nih.govacs.org Further optimization to improve metabolic stability led to the identification of the clinical candidate JNJ-54175446 , a potent and selective brain-penetrant P2X7 antagonist. nih.gov

Peptide Deformylase (PDF): As mentioned in the antibacterial section, PDF is a critical bacterial enzyme. researchgate.netnih.gov VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, was identified as a potent PDF inhibitor with a Ki of 0.24 nM against the E. coli enzyme. It demonstrated broad-spectrum activity against bacterial pathogens and showed in vivo efficacy in a murine septicemia model. nih.gov

| Compound/Class | Target Enzyme | Biological Context | Key Findings |

|---|---|---|---|

| Pyridoxal Phosphate (Vitamin B6) | Cathepsin B | Inflammation, Cancer | Strongly inhibits enzyme activity. nih.gov |

| PF-05180999 | PDE2A | Neurological Disorders | Potent and selective inhibitor. |

| 1,2-dihydropyridinones | P2X7 Receptor | Inflammation, Immune Disorders | Potent antagonists identified. nih.govacs.org |

| JNJ-54175446 | P2X7 Receptor | Neurological Disorders | Brain-penetrant clinical candidate. nih.gov |

| VRC3375 | Peptide Deformylase (PDF) | Bacterial Infections | Potent inhibitor (Ki = 0.24 nM) with in vivo efficacy. nih.gov |

Modulation of Biological Processes

Beyond direct enzyme inhibition, derivatives of 4-Amino-5-fluoropyridin-2(1H)-one can modulate complex biological processes. The antagonism of the P2X7 receptor by dihydropyridinone derivatives provides a clear example of modulating inflammatory and immune pathways. nih.govacs.org By blocking the receptor, these compounds can interfere with processes like inflammasome activation and cytokine release, which are central to many inflammatory conditions. guidetopharmacology.org

Furthermore, the development of antitumor agents like UK-21 and UK-25, which are derivatives of 5-fluorouridine and 5-fluorouracil respectively, highlights another form of modulation. nih.gov These compounds were specifically designed to find drugs with lower immunosuppressive effects compared to existing therapies. The finding that they did not suppress thymus weight or antibody production, unlike 5-FU, indicates a successful modulation of the body's immune response alongside potent antitumor activity. nih.gov This suggests a more targeted therapeutic effect that spares critical immune functions.

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridinone derivatives. nih.gov These studies analyze how changes in the chemical structure, such as the addition or modification of functional groups at different positions on the pyridinone ring, affect biological activity. researchgate.netmdpi.com

A general principle is that the small, rigid pyridinone scaffold can be derivatized at five different positions, allowing for fine-tuning of its interactions with biological targets. nih.gov For antiproliferative activity, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance activity against cancerous cell lines. mdpi.com Conversely, the addition of bulky groups or certain halogen atoms to the pyridine structure can sometimes lead to lower antiproliferative activity. mdpi.com

In the context of urease inhibitors, SAR analysis of 33 different pyridin-2(1H)-one derivatives indicated that electron-releasing groups play an important role in modulating the biological activity. researchgate.net For anti-HIV agents based on the pyridinone core, modifications at the C3, C4, and C6 positions of the ring were found to be crucial for antiviral potency. nih.gov The ability to systematically modify the scaffold allows researchers to improve properties like target affinity, selectivity, and pharmacokinetic profiles, ultimately leading to the development of more effective and safer drug candidates. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding the interaction between a ligand and its target protein at the molecular level. Although specific molecular docking studies for this compound derivatives are not readily found, research on analogous compounds provides insights into their potential as inhibitors of various enzymes, particularly protein kinases.

Derivatives of similar scaffolds, such as aminopyridines and pyrimidinones, have been the subject of molecular docking studies to explore their binding modes with protein kinases, which are key targets in cancer therapy. nih.govnih.govresearchgate.net For instance, studies on aminopyridine derivatives have identified key interactions within the ATP-binding site of kinases like K+ channels. nih.gov These interactions often involve hydrogen bonds between the amino and pyridinone functionalities of the ligand and key amino acid residues in the kinase's active site.

In a typical molecular docking study of a kinase inhibitor, the following interactions are often observed and would be anticipated for active derivatives of this compound:

Hydrogen Bonding: The amino group and the carbonyl group of the pyridinone ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.

Halogen Bonding: The fluorine atom at the 5-position could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The table below summarizes hypothetical binding interactions of a this compound derivative with a generic protein kinase active site, based on findings for related inhibitors.

| Interaction Type | Ligand Moiety | Potential Interacting Residues (Generic) |

| Hydrogen Bond | Amino Group | Hinge Region (e.g., Alanine, Cysteine) |

| Hydrogen Bond | Carbonyl Group | Hinge Region (e.g., Leucine, Valine) |

| Hydrophobic Interaction | Pyridine Ring | Gatekeeper Residue, Hydrophobic Pocket |

| Halogen Bond | Fluoro Group | Carbonyl Oxygen, Electron-rich residues |

It is important to emphasize that these are predicted interactions based on related structures, and specific docking studies on this compound derivatives would be necessary to confirm their actual binding modes and to identify specific protein targets.

Radiosynthesis and Applications in Medical Imaging (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful medical imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET tracers is a key area of research in nuclear medicine. While there is no specific literature detailing the radiosynthesis of this compound derivatives for PET imaging, the general principles of radiolabeling with positron-emitting isotopes like Fluorine-18 (¹⁸F) can be applied.

The presence of a fluorine atom in the this compound structure makes it a candidate for the development of ¹⁸F-labeled PET tracers. The radiosynthesis would typically involve the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. acs.org Research on the radiosynthesis of other ¹⁸F-labeled aminopyridine derivatives for PET imaging of targets like voltage-gated potassium channels has been reported. biorxiv.org For example, [¹⁸F]3-fluoro-4-aminopyridine has been investigated as a PET radioligand for imaging demyelination in the brain. biorxiv.org

A potential synthetic route for an ¹⁸F-labeled derivative of this compound could involve a multi-step process starting from a precursor with a leaving group (e.g., a nitro or trimethylammonium group) at the position where the ¹⁸F is to be introduced. The radiosynthesis would then proceed via nucleophilic aromatic substitution with [¹⁸F]fluoride, followed by purification.

The potential applications of such a radiotracer would depend on the biological target of the specific derivative. Given that many aminopyridine and pyridinone derivatives show activity as kinase inhibitors or CNS-active agents, an ¹⁸F-labeled this compound derivative could potentially be used for:

Oncologic Imaging: Visualizing tumors that overexpress a particular kinase that the tracer binds to. nih.govnih.gov

Neuroimaging: Imaging neuroreceptors or transporters in the brain to study neurological disorders. biorxiv.org

The table below outlines the general steps and key parameters for the development of a hypothetical ¹⁸F-labeled this compound PET tracer.

| Step | Description | Key Parameters |

| Precursor Synthesis | Synthesis of a suitable precursor molecule with a leaving group for radiofluorination. | Yield, purity of the precursor. |

| ¹⁸F-Radiolabeling | Nucleophilic substitution with [¹⁸F]fluoride. | Radiochemical yield, specific activity. |

| Purification | Removal of unreacted [¹⁸F]fluoride and impurities. | Radiochemical purity. |

| In vitro Evaluation | Assessment of binding affinity and specificity to the target. | Kᵢ or IC₅₀ values. |

| In vivo Evaluation | PET imaging in animal models to assess brain penetration, tumor uptake, and pharmacokinetics. | Standardized Uptake Value (SUV), tumor-to-background ratios. |

Further research is required to synthesize and evaluate ¹⁸F-labeled derivatives of this compound to determine their potential as PET tracers for medical imaging.

Analytical and Spectroscopic Characterization Techniques for 4 Amino 5 Fluoropyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 19F-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of 4-Amino-5-fluoropyridin-2(1H)-one. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H-NMR (Proton NMR) provides information on the number and types of hydrogen atoms.

¹³C-NMR (Carbon-13 NMR) reveals the carbon framework of the molecule.

¹⁹F-NMR (Fluorine-19 NMR) is particularly crucial for fluorinated compounds. Due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, it offers precise information about the fluorine atom's environment. biophysics.orgnih.gov The chemical shift is highly sensitive to the local electronic microenvironment. nih.gov For instance, the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil (B62378) can be monitored by a discernible chemical shift change of approximately 2 ppm in the ¹⁹F NMR spectrum. nih.gov A variety of 2D NMR experiments, such as ¹⁹F, ¹³C HMBC, can provide correlations between fluorine and carbon atoms, which is invaluable for confirming the structure of fluorinated molecules. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz | Solvent |

| ¹H | Varies | Varies | Varies |

| ¹³C | Varies | Varies | Varies |

| ¹⁹F | Varies | Varies | Varies |

Note: Specific spectral data for this compound is dependent on the solvent and instrument parameters used for analysis. The table above serves as a template for the type of data obtained.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to deduce its elemental composition.

Mass Spectrometry (MS) provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate determination of the m/z value, allowing for the calculation of the precise elemental formula. This is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. The computed exact mass for this compound is 128.03859095 Da. nih.gov

| Technique | Parameter | Value |

| MS | Molecular Ion Peak (M+) | m/z value corresponding to the molecular weight |

| HRMS | Exact Mass | 128.03859095 Da nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key characteristic absorption bands would be expected for the N-H bonds of the amino group, the C=O bond of the pyridinone ring, and the C-F bond.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| N-H (Amino group) | Stretching | 3500 - 3300 |

| C=O (Pyridinone) | Stretching | 1700 - 1650 |

| C-N | Stretching | 1350 - 1000 |

| C-F | Stretching | 1400 - 1000 |

Note: The exact positions of the absorption bands can be influenced by the molecule's solid-state form and intermolecular interactions.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions, such as hydrogen bonding.

In a study of a co-crystal containing 4-amino-5-fluoropyrimidin-2(1H)-one, also known as 5-fluorocytosine, X-ray diffraction analysis was used to determine the solid-state organization of the molecules. researchgate.net Another study on the salt 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate provided detailed crystallographic data, including unit cell parameters and space group. researchgate.net The crystal structure was solved using direct methods and refined to provide a detailed understanding of the supramolecular architecture, which is stabilized by various hydrogen bonds and C-H···π interactions. researchgate.netnih.gov

The analysis of a related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, demonstrated how X-ray diffraction confirms the structure suggested by spectroscopic methods. The compound crystallized in the triclinic system with a P-1 space group. mdpi.com

| Crystal System | Space Group | Unit Cell Parameters |

| Orthorhombic researchgate.net | Pbca researchgate.net | a = 12.6487 (4) Å, b = 7.0786 (2) Å, c = 23.7200 (6) Å researchgate.net |

Note: The crystallographic data presented is for a salt of this compound and may differ for the pure compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of chemical reactions and to assess the purity of the resulting products. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, one can determine if the reaction is complete. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification. TLC is also an invaluable tool for optimizing the conditions for large-scale purification by column chromatography.

| Parameter | Description | Application |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Identification of compounds and assessment of purity. |

| Visualization | Typically under UV light or by staining with a chemical reagent. | To see the separated spots on the TLC plate. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For 4-Amino-5-fluoropyridin-2(1H)-one and its analogs, research is focusing on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Future efforts are likely to concentrate on the development of one-pot multicomponent reactions. These reactions, which allow for the formation of complex molecules from simple starting materials in a single step, offer significant advantages in terms of atom economy and reduced solvent usage. acs.orgnih.gov Microwave-assisted synthesis is another promising avenue, as it can dramatically shorten reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov

A key strategy for improving sustainability is the use of fluorinated building blocks. nih.gov Synthesizing the core structure with the fluorine atom already in place avoids the use of harsh and often hazardous fluorinating agents at later stages of the synthesis. nih.gov Research into novel, stable fluorinated precursors will be crucial. Furthermore, the exploration of green chemistry principles, such as the use of water as a solvent and the development of recyclable catalysts, will be paramount in creating truly sustainable synthetic routes. rsc.org For instance, the use of a titanium silicate (B1173343) molecular sieve catalyst has been shown to be effective in the synthesis of related furanone compounds. rsc.org A patent for the synthesis of a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, highlights an efficient, scalable process that avoids chromatography, suggesting a direction for industrial-scale production. google.com

Exploration of New Biological Targets and Therapeutic Applications

The structural motifs present in this compound suggest a wide range of potential biological activities. The pyridinone core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity. nih.gov

Emerging research has identified 4-amino-2-pyridone derivatives as potent inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in the management of hypercholesterolemia. This opens up a promising therapeutic avenue for cardiovascular diseases. Additionally, related pyridazinone scaffolds have shown inhibitory activity against Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. nih.gov

The exploration of this compound and its derivatives as potential anticancer, antimicrobial, and antiviral agents is also a significant area of future research. nih.govnih.gov The cytotoxic activity of related pyrazolinone derivatives against human cervical cancer cell lines has been demonstrated. nih.gov Furthermore, studies on similar heterocyclic compounds have shown potential for the inhibition of enzymes like lipoxygenase, which is implicated in inflammation and cancer. dovepress.com The structural similarity to compounds that act as antimetabolites or nucleoside reverse transcriptase inhibitors suggests potential applications in antiviral therapies, particularly against HIV. nih.gov

Future research will involve high-throughput screening against a wide array of biological targets, including kinases, proteases, and other enzymes. drugbank.com Identifying the specific molecular targets will be crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

Advanced Computational Modeling for Drug Design and Discovery

Computational methods are becoming indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of molecules before they are synthesized. researchgate.net For this compound, advanced computational modeling will play a pivotal role in accelerating the drug design and discovery process.

Molecular docking studies will be instrumental in predicting the binding modes and affinities of this compound and its derivatives with various biological targets. d-nb.infonih.govresearchgate.netijper.org These studies can help to identify key interactions between the ligand and the protein's active site, guiding the design of new analogs with improved potency and selectivity. For example, docking studies have been used to investigate the interaction of similar pyridine (B92270) derivatives with EGFR, a key target in cancer therapy. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be crucial for evaluating the drug-likeness of potential candidates at an early stage. nih.gov By predicting these properties computationally, researchers can prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. Quantum computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic properties and reactivity of the molecule, further aiding in the design of new derivatives. researchgate.net

Integration of this compound into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures with tailored properties. mdpi.com Its functional groups—the amino group, the fluorine atom, and the pyridinone ring—offer multiple points for modification and elaboration.

Future research will focus on utilizing this scaffold to synthesize libraries of diverse compounds for biological screening. By systematically modifying the substituents on the pyridinone ring, researchers can explore the structure-activity relationships (SAR) and optimize the biological activity. mdpi.com The amino group can be acylated or alkylated to introduce new functionalities, while the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules. The synthesis of complex heterocyclic systems by annulating other rings onto the pyridinone core is another promising direction. d-nb.info

The development of defined molecular scaffolds allows for the precise spatial arrangement of multiple functional molecules, which can be used to create multivalent ligands, targeted drug delivery systems, or probes for chemical biology. mdpi.com The robust nature of the pyridinone core makes it an attractive platform for the construction of these complex systems.

Addressing Challenges in Regioselectivity and Scalability in Synthesis

While the synthesis of substituted pyridinones is well-established, challenges related to regioselectivity and scalability remain, particularly for multifunctional derivatives like this compound.

Achieving regioselective substitution on the pyridinone ring can be difficult due to the presence of multiple reactive sites. Future research will need to focus on the development of highly regioselective synthetic methods, potentially through the use of directing groups or specific catalysts. nih.govchemrxiv.orgresearchgate.net For instance, regioselective lithiation-substitution protocols have been successfully employed for the synthesis of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents another set of challenges. google.comresearchgate.net Reactions that are efficient on a small scale may not be practical or safe for large-scale production. Therefore, the development of robust, safe, and cost-effective synthetic routes that are amenable to scale-up is a critical area of future research. This includes minimizing the use of hazardous reagents and solvents, simplifying purification procedures, and optimizing reaction conditions for large-scale reactors. researchgate.net The development of continuous flow processes could also offer a more efficient and safer alternative to traditional batch processing for the large-scale synthesis of this and related compounds.

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-fluoropyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination and cyclization steps. A validated route uses cyclopentyl intermediates, as seen in the preparation of RX-3117 (a structurally related compound), where stereoselective fluorination and hydroxylation are critical . Key parameters include:

- Catalysts : Enzymatic or chiral catalysts for stereochemical control.

- Temperature : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization requires monitoring via HPLC and adjusting pH to stabilize intermediates.

Q. How should researchers characterize the crystalline structure of this compound to confirm purity and tautomeric forms?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement and ORTEP-3 for visualization . Key steps:

- Crystallization : Slow evaporation from water or ethanol to obtain co-crystals with tautomers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) .

- Data Collection : High-resolution (<1.0 Å) data to resolve hydrogen-bonding networks.

- Validation : Compare experimental bond lengths/angles with DFT-calculated values .

Example crystal data from co-crystallization studies:

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | ||

| Hydrogen bonds | N–H···O and O–H···O |

Advanced Research Questions

Q. What experimental strategies address the co-crystallization of this compound with its isomer and water, and how does this affect pharmacological activity?

- Methodological Answer : Co-crystallization with isomers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) occurs via solvent-mediated tautomerism. Strategies include:

- Solvent Selection : Use polar protic solvents (e.g., water) to stabilize tautomers .

- Stoichiometric Control : Adjust molar ratios to favor specific hydrogen-bonding motifs.

- Pharmacological Impact : Co-crystals may alter solubility or bioavailability. Test dissolution rates in simulated biological fluids and compare with pure forms .

Q. How do computational methods like DFT assist in predicting the tautomeric equilibrium of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict tautomer stability:

- Gas Phase : The 4-amino tautomer dominates due to intramolecular hydrogen bonding.

- Aqueous Phase : Solvent effects shift equilibrium toward the 2-amino tautomer, consistent with experimental co-crystal data .

Use software like Gaussian or ORCA to model solvent effects via implicit (e.g., PCM) or explicit solvation.

Q. What methodologies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic tautomerism. Resolve via:

- Variable-Temperature NMR : Detect tautomeric exchange signals (e.g., coalescence temperatures).

- Solid-State NMR : Compare with SC-XRD data to confirm dominant tautomers in the solid state .

- In Silico Validation : Simulate NMR chemical shifts (e.g., with ADF or CASTEP) for each tautomer and match with experimental spectra .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound in acidic vs. basic conditions?

- Methodological Answer : Stability studies show:

- Acidic Conditions (pH < 3) : Degradation via hydrolysis of the pyridinone ring.

- Basic Conditions (pH > 9) : Deamination or fluorination loss.

Use LC-MS to identify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Reconcile contradictions by standardizing buffer systems (e.g., ammonium acetate at pH 6.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.